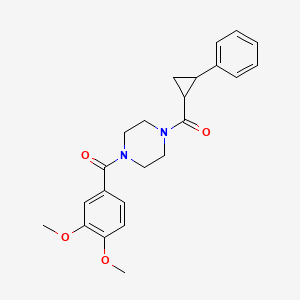

1-(3,4-dimethoxybenzoyl)-4-(2-phenylcyclopropanecarbonyl)piperazine

Description

1-(3,4-Dimethoxybenzoyl)-4-(2-phenylcyclopropanecarbonyl)piperazine is a piperazine derivative featuring two distinct acyl substituents: a 3,4-dimethoxybenzoyl group and a 2-phenylcyclopropanecarbonyl moiety. This compound is hypothesized to exhibit central nervous system (CNS) activity due to structural similarities with Sigma-1 receptor ligands and serotonin receptor modulators.

Properties

IUPAC Name |

[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-28-20-9-8-17(14-21(20)29-2)22(26)24-10-12-25(13-11-24)23(27)19-15-18(19)16-6-4-3-5-7-16/h3-9,14,18-19H,10-13,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFAFZVUPWRRRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzoyl)-4-(2-phenylcyclopropanecarbonyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reductive amination of 3,4-dimethoxybenzaldehyde with piperazine in the presence of a reducing agent such as sodium cyanoborohydride . The resulting intermediate is then reacted with 2-phenylcyclopropylcarbonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxybenzoyl)-4-(2-phenylcyclopropanecarbonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the benzoyl ring can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

1-(3,4-dimethoxybenzoyl)-4-(2-phenylcyclopropanecarbonyl)piperazine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzoyl)-4-(2-phenylcyclopropanecarbonyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting their activity. The methoxybenzoyl group may enhance the compound’s binding affinity and specificity for certain targets, while the phenylcyclopropyl group can contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Biological Activity

1-(3,4-Dimethoxybenzoyl)-4-(2-phenylcyclopropanecarbonyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a piperazine core substituted with both a 3,4-dimethoxybenzoyl group and a phenylcyclopropanecarbonyl moiety. Its molecular formula is , with a molecular weight of approximately 344.42 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzoyl chloride with piperazine derivatives followed by cyclopropanecarbonylation. The reaction conditions may vary, but generally include the use of inert atmospheres and specific catalysts to enhance yield and purity.

Antitumor Activity

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant antitumor activity. For example, compounds with similar structural motifs have shown selective inhibitory effects against various cancer cell lines such as lung, colon, and breast cancer cells. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of cell signaling pathways related to oxidative stress and mitochondrial integrity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Lung Cancer | 15.2 | Apoptosis via ROS accumulation |

| Colon Cancer | 12.5 | Mitochondrial dysfunction |

| Breast Cancer | 10.8 | Inhibition of cell proliferation |

Neuroprotective Effects

In addition to antitumor properties, this compound has been evaluated for neuroprotective effects against oxidative stress-induced damage in neuronal cells. Research has demonstrated that it can significantly reduce reactive oxygen species (ROS) production and protect against neuronal apoptosis.

- Study Findings : In vitro studies using SH-SY5Y neuroblastoma cells showed that treatment with the compound at concentrations up to 80 µM did not exhibit significant cytotoxicity while effectively protecting cells from H₂O₂-induced oxidative damage.

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria, making it a candidate for further development in antimicrobial therapies.

Case Studies

- Anticancer Study : A study published in Journal of Medicinal Chemistry investigated the anticancer potential of several piperazine derivatives, including this compound. Results indicated that it inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.

- Neuroprotection : Another study focused on the neuroprotective effects of related piperazine derivatives highlighted their ability to modulate neuroinflammatory responses and promote neuronal survival under oxidative stress conditions.

- Antimicrobial Evaluation : A recent investigation into the antimicrobial properties revealed that the compound exhibited significant activity against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.